L-谷氨酸二乙酯盐酸盐

描述

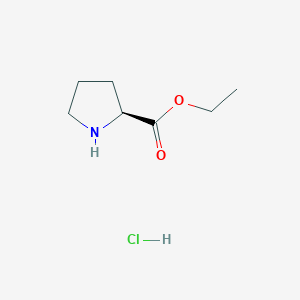

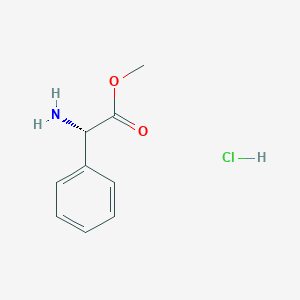

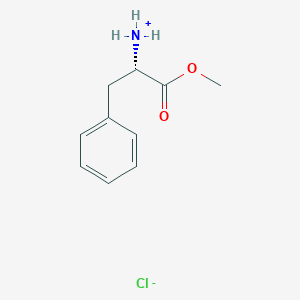

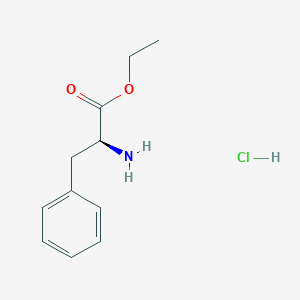

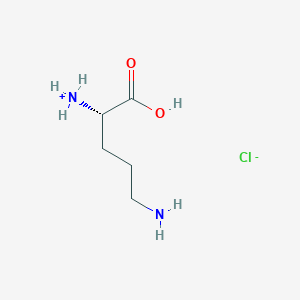

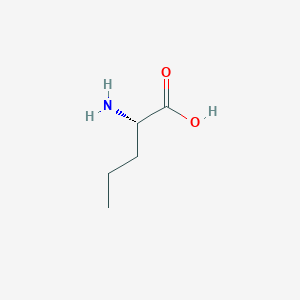

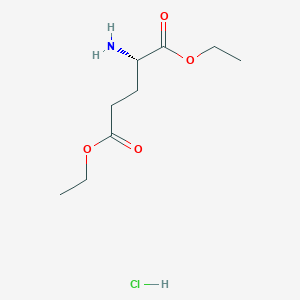

Diethyl L-glutamate hydrochloride, also known as L-Glutamic acid diethyl ester hydrochloride, is a derivative of L-Glutamic Acid . It has a molecular formula of C9H17NO4·HCl and a molecular weight of 239.7 g/mol . It is a white to almost white powder or crystal .

Synthesis Analysis

Diethyl L-glutamate hydrochloride can be synthesized from Ethanol and L-Glutamic acid . It can also be used in the synthesis of Oligo (γ-ethyl L-glutamate) via oligomerization catalyzed by papain, L-glutamic acid based dendritic compounds, and Poly (α-peptide) by polymerization and copolymerization in the presence of protease catalysts .Molecular Structure Analysis

The molecular structure of Diethyl L-glutamate hydrochloride is represented by the formula C9H17NO4·HCl . The InChI Key for this compound is WSEQLMQNPBNMSL-FJXQXJEOSA-N .Chemical Reactions Analysis

While specific chemical reactions involving Diethyl L-glutamate hydrochloride are not detailed in the search results, it is known that this compound can be used in various synthesis processes .Physical And Chemical Properties Analysis

Diethyl L-glutamate hydrochloride is a solid at 20 degrees Celsius . It has a melting point of 110.0 to 117.0 °C . It is soluble in water . Its specific rotation is [a]20/D +21.0 to +24.0 deg (C=3.6, EtOH) .科学研究应用

肽合成

L-谷氨酸二乙酯盐酸盐用于肽合成 . 它适用于溶液相肽合成 . 该化合物可用于在蛋白酶催化剂存在下通过聚合和共聚合制备聚(α-肽) .

寡聚(γ-乙基-L-谷氨酸)的制备

该化合物可用于通过木瓜蛋白酶催化的低聚合反应合成寡聚(γ-乙基-L-谷氨酸) . 这个过程涉及氨基酸之间肽键的形成,这是蛋白质生产中的一个基本步骤。

L-谷氨酸基树枝状化合物的合成

L-谷氨酸二乙酯盐酸盐可用于合成L-谷氨酸基树枝状化合物 . 树枝状化合物在材料科学和医学领域有着广泛的应用,包括药物递送系统和分子电子学。

抑制谷氨酸脱羧酶活性

L-谷氨酸二乙酯盐酸盐是一种抑制谷氨酸脱羧酶活性的实验性药物 , 这种酶催化谷氨酸的产生。这可能在谷氨酸水平失调的神经系统疾病的治疗中具有潜在的应用。

运动活动减少

该化合物已被证明可以降低大鼠的运动活动 . 这表明其在运动功能研究和影响运动障碍的治疗方法开发中具有潜在的应用。

诱导神经元死亡

L-谷氨酸二乙酯盐酸盐已被发现会导致小脑浦肯野神经元的神经元死亡 . 这可能对神经退行性疾病的研究和神经保护治疗的开发有所帮助。

作用机制

Target of Action

L-Glutamic acid diethyl ester hydrochloride is a nonselective agonist at excitatory amino acid receptors . These receptors play a crucial role in the transmission of excitatory signals in the central nervous system.

Mode of Action

As an agonist, this compound binds to excitatory amino acid receptors, mimicking the action of the natural ligand, glutamate. This binding triggers a conformational change in the receptor, leading to the opening of ion channels and the subsequent flow of ions across the cell membrane .

Biochemical Pathways

The activation of excitatory amino acid receptors by L-Glutamic acid diethyl ester hydrochloride can influence several biochemical pathways. These pathways are primarily involved in the transmission of neural signals and can have downstream effects on various neurological processes .

Result of Action

The activation of excitatory amino acid receptors by L-Glutamic acid diethyl ester hydrochloride can result in increased neural excitability. This can lead to various molecular and cellular effects, depending on the specific neural pathways involved .

Action Environment

The action, efficacy, and stability of L-Glutamic acid diethyl ester hydrochloride can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the compound or its target receptors, the pH and temperature of the environment, and the presence of metabolic enzymes .

安全和危害

Diethyl L-glutamate hydrochloride should be handled with care to avoid contact with skin, eyes, and clothing, and to prevent inhalation and ingestion . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed . In case of accidental release, personal protective equipment should be used, and the area should be ventilated .

属性

IUPAC Name |

diethyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQLMQNPBNMSL-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16450-41-2 (Parent) | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1118-89-4 | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl L-glutamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Diethyl L-glutamate hydrochloride serves as a substrate for certain enzymes, notably proteases like papain and bromelain. These enzymes catalyze the oligomerization of diethyl L-glutamate hydrochloride, primarily forming poly(α-peptide) chains. [, ] This regioselective polymerization is notable as it predominantly forms α-peptide linkages, unlike traditional chemical polymerization methods that often yield a mixture of α and γ linkages. []

A: Enzymatic oligomerization using papain, for example, stands out due to its rapid kinetics. High substrate concentrations aren't necessary to drive oligomer synthesis. In fact, oligomerization and precipitation occur rapidly even at relatively low concentrations like 0.03 M. [] This efficient process offers advantages for synthesizing oligo(γ-ethyl L-glutamate).

A: Studies show that papain-catalyzed oligomerization of diethyl L-glutamate hydrochloride performs well across a broad pH range. [] Interestingly, while phosphate buffer plays a crucial role in controlling pH, ionic strength doesn't significantly impact the final yield of the oligopeptide. [] This suggests that pH control is paramount for successful enzymatic synthesis.

A: Yes, diethyl L-glutamate hydrochloride can be copolymerized with various other amino acid esters using papain as a catalyst. [] This expands the potential applications of this compound beyond the synthesis of oligo(γ-ethyl L-glutamate) homopolymers, allowing researchers to create diverse peptide copolymers with potentially tailored properties.

A: Diethyl L-glutamate hydrochloride acts as a valuable starting material in the enantiospecific synthesis of complex natural products. For instance, it serves as a key building block in the synthesis of indolizidine alkaloids, such as indolizidines 209B and 209D, and piclavine A. [] This highlights the versatility of this compound in synthetic organic chemistry.

A: Research suggests that diethyl L-glutamate hydrochloride acts as a glutamate receptor antagonist. When injected intracerebroventricularly (icv) in rats, it effectively inhibits the hypertensive effects induced by intracerebral injections of glutamate and kainate. [] This finding points towards its potential as a tool for investigating glutamatergic signaling in the central nervous system.

A: Diethyl L-glutamate hydrochloride plays a crucial role as an intermediate in the synthesis of pemetrexed disodium, an anticancer drug. [, ] Specifically, it reacts with a precursor molecule to form pemetrexed diethyl ester, which is then hydrolyzed and converted to the final drug. Optimization of this synthesis route, such as direct precipitation of pemetrexed diethyl ester, can significantly enhance the overall yield and cost-effectiveness of pemetrexed disodium production. []

ANone: While the provided abstracts lack specific spectroscopic data, diethyl L-glutamate hydrochloride's structure can be deduced from its name and reactions. It is the diethyl ester of L-glutamic acid, with a hydrochloride salt on the amino group.

A: While the abstracts don't explicitly discuss stability, one study mentions that the (bi)lysine salt of pemetrexed exhibits superior stability compared to other forms. [] This suggests that salt formation might be a viable strategy for enhancing the stability of compounds derived from diethyl L-glutamate hydrochloride, such as pemetrexed.

ANone: Various analytical methods are employed to study diethyl L-glutamate hydrochloride and its reaction products. These include:

- MALDI-TOF Mass Spectrometry: This technique is used to determine the molecular weight distribution of oligo(γ-ethyl L-glutamate) synthesized using papain. [, ]

- 1H NMR Spectroscopy: ¹H NMR provides information about the structure of the synthesized oligomers, including confirmation of the α-peptide linkage formation. [, ]

- HPLC: High-performance liquid chromatography (HPLC) is used to assess the purity of pemetrexed disodium synthesized using diethyl L-glutamate hydrochloride as an intermediate. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。